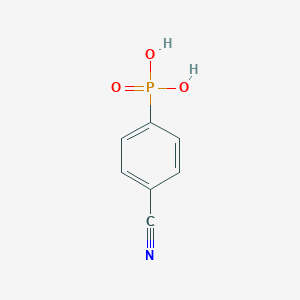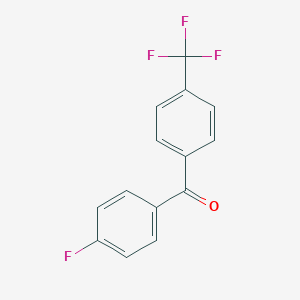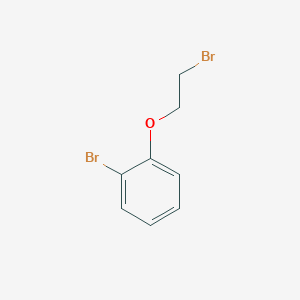
1-Bromo-2-(2-bromoethoxy)benzene
説明
Synthesis Analysis
The synthesis of brominated benzene derivatives is often achieved through palladium-catalyzed cross-coupling reactions, as seen in the synthesis of ethynylferrocene compounds from 1,3,5-tribromobenzene . Another approach involves cobalt-catalyzed Diels-Alder cycloadditions or iridium-mediated C-H activation, as demonstrated in the synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes . Additionally, the total synthesis of a complex natural product starting from a brominated phenylmethanol showcases the versatility of brominated intermediates in multi-step synthetic routes .
Molecular Structure Analysis
The molecular structures of brominated benzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structures of certain ethynylferrocene compounds were determined, providing insights into their molecular conformations . Similarly, the study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives revealed the presence of various intermolecular interactions, such as C–Br...π(arene) and Br...Br interactions, which influence the solid-state packing of these molecules .
Chemical Reactions Analysis
Brominated benzene derivatives can participate in a variety of chemical reactions. For example, they can undergo Suzuki reactions, as seen with the bromo derivative synthesized from 1,2-bis(trimethylsilyl)benzenes . They can also serve as precursors for organometallic synthesis, as demonstrated by the versatile applications of 1-bromo-3,5-bis(trifluoromethyl)benzene . Furthermore, the reactivity of brominated benzene derivatives can be exploited in the synthesis of oxybis compounds and benzyloxy-substituted benzenes under solvent-free conditions catalyzed by KHSO4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be quite diverse. For instance, the presence of bulky substituents in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene leads to the observation of rotational isomers and temperature-dependent NMR peak coalescence . Density functional theory (DFT) calculations can complement experimental characterization methods, such as NMR and IR spectroscopy, to provide a deeper understanding of the properties of these compounds, as seen in the study of 1-bromo-4-(3,7-dimethyloctyl)benzene .
科学的研究の応用
Materials Science and Polymer Chemistry
Brominated compounds are widely used in the field of materials science, particularly as flame retardants in polymers. They are incorporated into various materials to enhance fire resistance properties. For example, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) occur as trace contaminants in brominated flame retardants and are produced during combustion of these chemicals. Studies suggest the biological effects of PBDDs and PBDFs are similar to those of their chlorinated analogs, indicating their potential toxicological impact but also their utility in enhancing material properties (Mennear & Lee, 1994).
Synthesis of Pharmaceuticals and Organic Chemistry
Brominated aromatic compounds serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals. Their reactivity makes them suitable for various organic transformations, enabling the construction of complex molecular architectures. For instance, the synthesis and transformations of benzothiazole derivatives, which are biologically active and industrially demanded compounds, highlight the utility of brominated moieties in medicinal chemistry for developing new drugs and materials (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
特性
IUPAC Name |
1-bromo-2-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVQTBEUIBASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370578 | |
| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-bromoethoxy)benzene | |
CAS RN |
18800-28-7 | |
| Record name | 1-Bromo-2-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
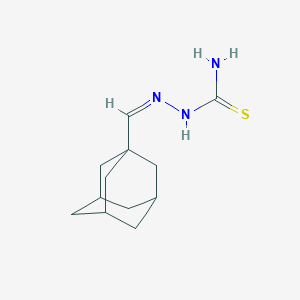
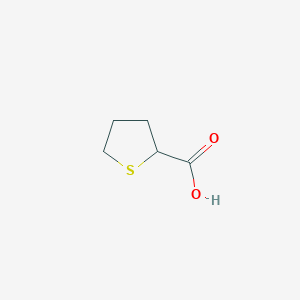

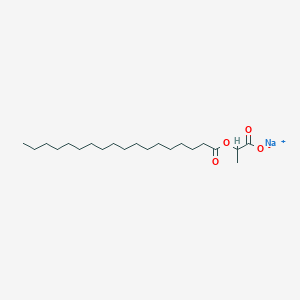

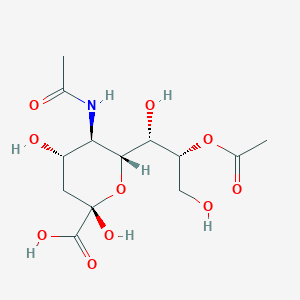
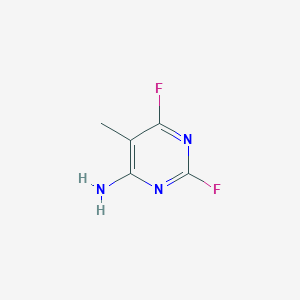
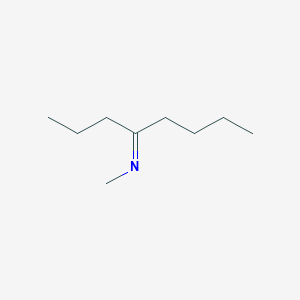
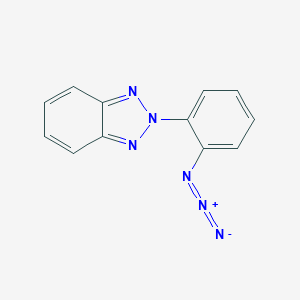
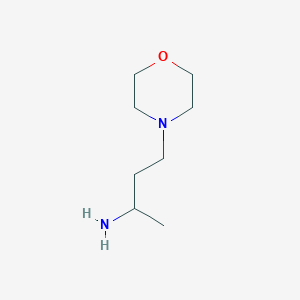
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
